Molecular Weight & Formula Differentiation
The target hexapeptide (C₂₆H₄₉N₇O₈, average MW 587.71 g/mol) is structurally distinguishable from the closest commercially listed analog, the octapeptide L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-79-6), which has the molecular formula C₄₀H₆₇N₉O₁₀ and an estimated average MW of ~834 g/mol [1][2]. The target compound is shorter by two amino acid residues (Val-Phe absent) and lacks the aromatic phenylalanine side chain present in the octapeptide analog [1]. This translates to a mass difference of approximately 246 Da, which is readily resolvable by standard mass spectrometry. The absence of the Phe residue in the target compound also eliminates UV absorbance at 257 nm (ε = 200 M⁻¹cm⁻¹ for Phe), a property that can be leveraged for spectrophotometric discrimination [3].
| Evidence Dimension | Molecular weight (average) and elemental composition |
|---|---|
| Target Compound Data | 587.71 g/mol; C₂₆H₄₉N₇O₈; 0 aromatic residues |
| Comparator Or Baseline | CAS 648441-79-6: ~834 g/mol (estimated); C₄₀H₆₇N₉O₁₀; 1 aromatic residue (Phe) |
| Quantified Difference | ΔMW ≈ 246 Da; ΔC₁₄H₁₈N₂O₂; absence vs. presence of Phe aromatic side chain |
| Conditions | Theoretical MW calculation based on standard amino acid residue masses; UV absorption predicted from Phe ε at 257 nm |
Why This Matters
For procurement, the ~246 Da molecular weight difference ensures unambiguous identification by LC-MS, and the absence of Phe-derived UV absorbance makes the target compound a superior choice for applications requiring spectral transparency in the 250–280 nm range.
- [1] ChemicalAid. L-Lysylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-78-5). View Source
- [2] ChemicalAid. L-Lysyl-L-valyl-L-phenylalanylglycyl-L-leucyl-L-alanyl-L-threonyl-L-valine (CAS 648441-79-6). View Source
- [3] Pace, C.N., et al. How to measure and predict the molar absorption coefficient of a protein. Protein Sci. 1995, 4, 2411-2423. (Phe ε₂₅₇ = 200 M⁻¹cm⁻¹). View Source
